
Hsd17B13-IN-69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-69 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors of HSD17B13, such as this compound, are being explored for their potential therapeutic benefits in treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-69 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with specific substituents to enhance the inhibitory activity against HSD17B13.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow synthesis to maximize efficiency.
- Use of automated systems for precise control of reaction parameters.
- Implementation of stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-69 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HSD17B13 .
Scientific Research Applications
Hsd17B13-IN-69 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.
Biology: Investigated for its role in modulating lipid metabolism and liver function.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Utilized in the development of new drugs targeting liver diseases .
Mechanism of Action
Hsd17B13-IN-69 exerts its effects by inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of hydroxysteroids. This inhibition leads to a reduction in lipid droplet formation and accumulation in the liver, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the regulation of lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure.
Hsd17B13-IN-2: A structurally related compound with similar inhibitory activity.
Hsd17B13-IN-3: A derivative of Hsd17B13-IN-69 with enhanced potency.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for HSD17B13. It has been shown to effectively reduce lipid droplet accumulation in preclinical models, making it a promising candidate for further development as a therapeutic agent for liver diseases .
Properties
Molecular Formula |
C21H14Cl2N4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-(pyridin-4-ylmethyl)quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O3/c22-14-8-13(9-15(23)19(14)28)20(29)26-17-3-1-2-16-18(17)21(30)27(11-25-16)10-12-4-6-24-7-5-12/h1-9,11,28H,10H2,(H,26,29) |
InChI Key |
PFPGFIOQZHGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
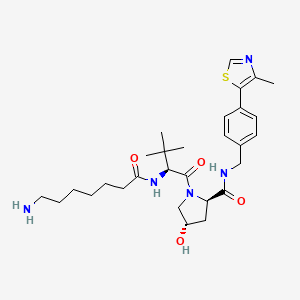
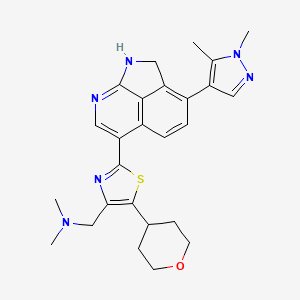
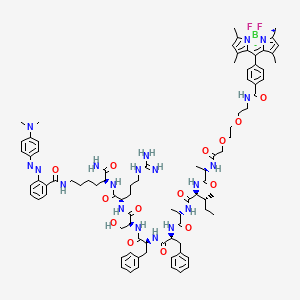
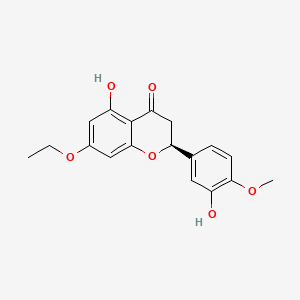
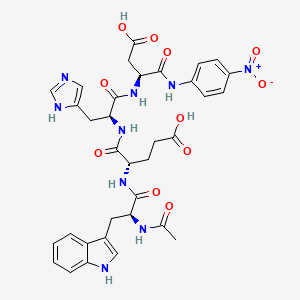
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
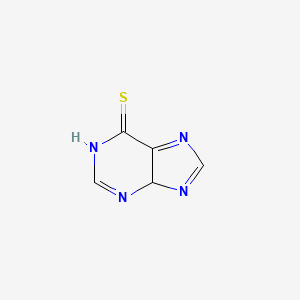
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)


![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)


